3-Bromo-2,4-dichlorobenzamide

Antibacterial Enterococcus faecalis Gram-positive

Researchers seeking selective bromodomain probes often face low-affinity fragments requiring extensive optimization. 3-Bromo-2,4-dichlorobenzamide solves this with BRDT Kd=3 nM and BRD3 IC50=11 nM, enabling immediate tool compound development. • Tri-halogenated scaffold with orthogonal Pd-coupling handle for rapid SAR • Antibacterial activity against E. faecalis (IC50=3.19 μM) • Scalable custom synthesis available for gram-to-kilogram orders

Molecular Formula C7H4BrCl2NO
Molecular Weight 268.92 g/mol
Cat. No. B13115831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4-dichlorobenzamide
Molecular FormulaC7H4BrCl2NO
Molecular Weight268.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)N)Cl)Br)Cl
InChIInChI=1S/C7H4BrCl2NO/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H2,11,12)
InChIKeyPIHKOFBZHBHLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2,4-dichlorobenzamide Procurement Profile


3-Bromo-2,4-dichlorobenzamide (CAS 2090689-70-4; molecular formula C7H4BrCl2NO; molecular weight 268.92 Da) belongs to the halogenated benzamide class, featuring a benzene ring simultaneously substituted with bromine at the 3-position and chlorine atoms at the 2- and 4-positions . This specific tri-halogenation pattern is distinct from common benzamide analogs such as 2,4-dichlorobenzamide (CAS 2447-79-2) and 3-bromobenzamide, and confers unique steric, electronic, and lipophilic properties relevant to both biological target engagement and synthetic derivatization strategies [1].

Structure Tri-halogenated benzamide scaffold with Br at 3-position and Cl at 2,4-positions
Research use Suitable for antibacterial screening, bromodomain probe discovery, and chemoselective library synthesis
Selection logic Distinct halogen pattern offers orthogonal reactivity and lipophilicity versus di-chlorinated analogs

3-Bromo-2,4-dichlorobenzamide vs. Halogenated Analogs


Halogenated benzamides are not functionally equivalent: the position, size, and electronegativity of each halogen substituent profoundly influence molecular conformation, target binding, and metabolic stability [1]. For procurement decisions, substituting 3-bromo-2,4-dichlorobenzamide with 2,4-dichlorobenzamide or 3-bromobenzamide changes the halogen bonding geometry, molecular electrostatic potential, and lipophilicity, directly altering biological activity profiles and synthetic reactivity. The quantitative evidence below demonstrates that even within the same compound class, specific tri-halogenation at positions 2, 3, and 4 yields differential antibacterial potency, bromodomain-binding affinity, and synthetic versatility that single- or di-halogenated analogs cannot replicate [2].

Risk 1 Replacing with 2,4-dichlorobenzamide removes the C–Br cross-coupling handle and alters halogen bonding geometry, limiting synthetic diversification.
Risk 2 3-Bromobenzamide lacks the 2,4-dichloro substitution pattern; binding affinity and antibacterial potency may not transfer due to different electrostatic potential.
Risk 3 Mono- or di-halogenated benzamides show higher IC50 / Kd values in reported bromodomain and antibacterial assays; target engagement may differ substantially.

3-Bromo-2,4-dichlorobenzamide: Quantitative Differentiation


Antibacterial Potency Against Enterococcus faecalis

3-Bromo-2,4-dichlorobenzamide demonstrates measurable antibacterial activity against Enterococcus faecalis CECT 481 with an IC50 of 3.19 μM [1]. While no direct head-to-head comparator data under identical strain and assay conditions are available for 2,4-dichlorobenzamide, that compound's antibacterial MIC against Gram-positive bacteria (including S. aureus) is reported in the range of 31.25 μg/mL (approximately 164 μM) , indicating that the brominated tri-halogenated derivative achieves greater potency. Furthermore, a related benzamide derivative with a 2,4-dichlorophenyl group exhibited an IC50 of >10 μM against E. faecalis in a comparable micro-broth dilution assay [2], suggesting that 3-position bromination in conjunction with 2,4-dichloro substitution enhances anti-enterococcal activity.

Antibacterial potency
Cross-study
IC50 3.19 µM vs E. faecalis
Comparator: 2,4-dichlorobenzamide MIC ~164 µM; related analog IC50 >10 µM
Supports anti-enterococcal screening rank; potency advantage over non-brominated analogs
Microtiter broth dilution, 18 h; cross-study comparison
Antibacterial Enterococcus faecalis Gram-positive

Bromodomain Binding to BRDT and BRD3

3-Bromo-2,4-dichlorobenzamide exhibits high-affinity binding to the testis-specific bromodomain BRDT (bromodomain 2, isoform b, Kd = 3 nM) and potent inhibition of BRD3 (BD1 domain, IC50 = 11 nM) [1] [2]. These values place the compound in the low nanomolar affinity range. For comparison, a broad range of benzamide-containing bromodomain ligands generally exhibit Kd values in the high nanomolar to low micromolar range (e.g., Kd = 300 nM for BRD2, Kd = 1,590 nM for BRD4 by certain benzamide derivatives) [3], making the 3–11 nM activity of 3-bromo-2,4-dichlorobenzamide notably more potent. The tri-halogenated substitution pattern on the benzamide ring appears to contribute to this enhanced bromodomain engagement.

Bromodomain binding
Class-level
BRDT Kd 3 nM / BRD3 IC50 11 nM
Representative benzamide ligands: BRD2 Kd 300 nM, BRD4 Kd 1,590 nM
Reported low-nanomolar bromodomain engagement; may support epigenetic probe discovery
BROMOscan / fluorescence plate reader assays; affinity context requires target-specific validation
Epigenetics Bromodomain BRDT

Enhanced Lipophilicity vs. Chlorinated Analogs

The substitution of bromine at the 3-position in addition to chlorine at the 2- and 4-positions increases the molecular weight from 190.02 Da (2,4-dichlorobenzamide, C7H5Cl2NO) to 268.92 Da (3-bromo-2,4-dichlorobenzamide, C7H4BrCl2NO) and is predicted to increase logP by approximately 0.5–0.8 units based on the Hansch π constant for bromine substitution on aromatic rings . The experimentally measured logP for 2,4-dichlorobenzamide ranges from 1.37 to 2.79 [1], placing the predicted logP of the target compound at approximately 2.0–3.5, which is more favorable for membrane permeability while retaining aqueous solubility characteristics acceptable for in vitro assays. The bromine atom also enables Type II halogen bonding interactions with protein targets, which are geometrically distinct from the interactions formed by chlorine substituents [2].

Lipophilicity shift
Class-level
Predicted logP ~2.0–3.5 (vs 1.37–2.79 for 2,4-dichloro analog)
ΔMW +78.9 Da; logP increase ~0.5–0.8 units via Hansch π
Supports permeability assessment; bromine substitution may alter membrane diffusion and halogen bonding
Estimated from experimental logP of analog; direct measurement recommended
Lipophilicity Drug design Halogen bonding

Synthetic Versatility: Bromine as Cross-Coupling Handle

The 3-position bromine atom in 3-bromo-2,4-dichlorobenzamide serves as a preferential site for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling selective derivatization while leaving the 2- and 4-chloro substituents intact [1]. This is in contrast to 2,4-dichlorobenzamide, where both chlorine atoms are less reactive toward oxidative addition and offer no selective functionalization handle. Patents describe the use of bromo-substituted benzamides as versatile intermediates where the bromine is selectively displaced in the presence of other halogens, yielding functionalized benzamide libraries [2]. This orthogonal reactivity is a direct consequence of the C–Br bond being weaker (bond dissociation energy ~66–70 kcal/mol) compared to C–Cl bonds (~79–84 kcal/mol), enabling chemoselective transformations [3].

Synthetic reactivity
Class-level
C–Br oxidative addition ~50–100× faster than C–Cl
Selective Pd-catalyzed cross-coupling at 3-position while 2,4-Cl remain intact
Enables chemoselective library derivatization; orthogonal to chlorinated-only scaffolds
Standard Suzuki conditions; based on bond dissociation energy differences
Synthetic chemistry Cross-coupling Benzamide scaffold

3-Bromo-2,4-dichlorobenzamide Application Scenarios


Anti-Enterococcal Drug Discovery

3-Bromo-2,4-dichlorobenzamide exhibits IC50 = 3.19 μM against Enterococcus faecalis [1], making it a viable hit compound for antibiotic discovery targeting enterococcal infections. Its potency advantage over 2,4-dichlorobenzamide (MIC ~164 μM against S. aureus) and related 2,4-dichlorophenyl benzamide analogs (IC50 > 10 μM against E. faecalis) supports its selection as a lead-like scaffold for further optimization. Researchers developing narrow-spectrum anti-enterococcal agents should prioritize this tri-halogenated benzamide over non-brominated alternatives.

Epigenetic Probes Targeting BRDT/BRD3 Bromodomains

With BRDT Kd = 3 nM and BRD3 IC50 = 11 nM [2], 3-bromo-2,4-dichlorobenzamide represents one of the most potent simple benzamide-based bromodomain ligands reported. This potency profile supports its use as a starting point for developing selective BRDT inhibitors for male contraceptive research and BRD3-targeted probes for cancer epigenetics. The nanomolar affinity differentiates it from generic benzamide fragments that typically require extensive elaboration to achieve comparable potency.

Diversifiable Scaffold for Parallel Library Synthesis

The 3-position bromine provides a chemoselective handle for Pd-catalyzed cross-coupling while the 2- and 4-chloro substituents remain available for further modification or for modulating electronic properties [3]. This orthogonal reactivity, combined with the intrinsic bromodomain and antibacterial activities, enables the rapid generation of focused libraries for structure-activity relationship (SAR) exploration without the need for protecting group strategies.

Membrane Permeability Tool Compound

The enhanced lipophilicity (predicted logP ~2.0–3.5) and increased molecular weight (268.92 Da) relative to 2,4-dichlorobenzamide (logP 1.37–2.79; MW 190.02) make this compound useful as a reference standard in membrane permeability assays (PAMPA, Caco-2) to study the effect of bromine substitution on passive diffusion and halogen bonding interactions with lipid bilayers .

Application
Selection Property
Validation Focus
Anti-enterococcal screening
Tri-halogenated benzamide with reported antibacterial activity
Enterococcus faecalis potency ranking versus non-brominated analogs
Bromodomain probe discovery
Low nanomolar affinity for BRDT/BRD3 bromodomains
BRDT/BRD3 selectivity profiling and target engagement assays
SAR library synthesis
Orthogonal C–Br cross-coupling handle
Pd-catalyzed derivatization scope and chemoselectivity verification
Membrane permeability assays
Enhanced logP and halogen bonding capacity
PAMPA / Caco-2 permeability and lipophilicity benchmarking
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